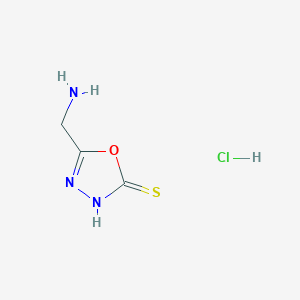

5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride

Übersicht

Beschreibung

Aminomethyl compounds are significant in biomedical research, serving pivotal roles in the research of antiviral and antineoplastic medications . They selectively modulate intricate cellular mechanisms, unveiling promising potentials against viral infections as well as specific malignancies .

Synthesis Analysis

The synthesis of aminomethyl compounds can be complex and varies depending on the specific compound. For example, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis

The molecular structure of aminomethyl compounds also varies. For instance, aminomethyl propanol is an organic compound with the formula H2NC(CH3)2CH2OH .Chemical Reactions Analysis

Amines, including aminomethyl compounds, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide, although this process can be difficult to control and often results in mixtures of products .Physical and Chemical Properties Analysis

The physical and chemical properties of aminomethyl compounds can vary widely. For example, aminomethyl propanol is soluble in water and has about the same density as water .Wissenschaftliche Forschungsanwendungen

Biologically Oriented Drug Synthesis

The synthesis of 1,3,4-oxadiazole derivatives, including 5-(Aminomethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride, is a significant area of study in medicinal chemistry due to their broad range of biological activities. These compounds have been the focus of biologically oriented drug synthesis (BIODS), highlighting their importance in the development of new therapeutic agents. The heterocyclic 1,3,4-oxadiazole ring, a core structure in these compounds, has been extensively studied for its diverse biological activities, including antitumor, antifungal, antituberculous, antimalarial, and antibacterial properties. The synthesis methods for these compounds often involve intramolecular dehydration of 1,2-diacylhydrazines, interaction with carbon disulfide, and microwave synthesis, showcasing their versatility and potential for creating bio-promising hybrid structures (Karpenko, Panasenko, & Knysh, 2020).

Therapeutic Potency across Medicinal Chemistry

1,3,4-Oxadiazole-based compounds have demonstrated high therapeutic potency across various fields of medicinal chemistry. Their unique structure enables effective binding with different enzymes and receptors in biological systems, eliciting an array of bioactivities. The versatility of these compounds is evident in their extensive use for treating various ailments, highlighting their significant contribution to drug development. The therapeutic applications cover anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, showcasing the compound's broad applicability in addressing numerous health conditions (Verma et al., 2019).

Synthetic Approaches and Biological Roles

The synthesis and exploration of 1,3,4-oxadiazole derivatives have been a focal point for researchers aiming to develop new medicinal species for treating various diseases. The innovative methods developed for synthesizing these derivatives underscore the compound's significance in the advancement of medicinal chemistry. The biological applications of 1,3,4-oxadiazole derivatives span over the last 15 years, indicating a continuous interest in leveraging these compounds for therapeutic benefits, particularly highlighting their role in addressing a multitude of diseases and offering a potential avenue for new therapeutic species development (Nayak & Poojary, 2019).

Pharmacological Activities and Mechanisms

Recent research on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives has revealed their wide-ranging pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. These findings suggest the critical role of oxadiazole derivatives in drug discovery, particularly highlighting the biologically active unit's contribution to enhancing pharmacological activity through hydrogen bond interactions with biomacromolecules. The emphasis on compounds containing oxadiazole rings published in the last few years points to the ongoing research and potential these compounds hold in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(aminomethyl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS.ClH/c4-1-2-5-6-3(8)7-2;/h1,4H2,(H,6,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJMOGLTRDKRCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)O1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

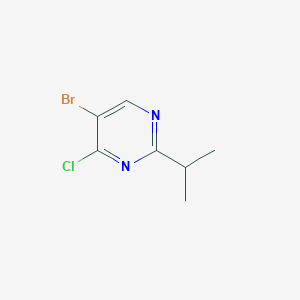

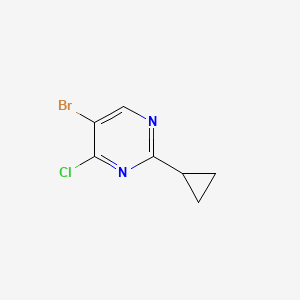

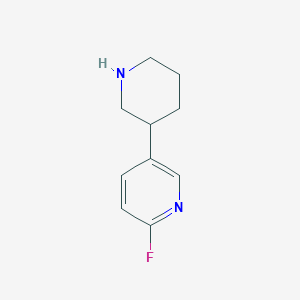

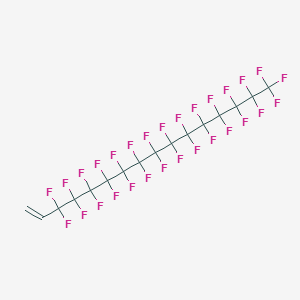

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B3207606.png)

![4-Chloro-2-ethylpyrido[2,3-d]pyrimidine](/img/structure/B3207608.png)

![7-bromo-1-ethyl-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3207614.png)

![2-(1-Methylpiperidin-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3207661.png)

![4-[(3,4-Dichlorophenyl)methoxy]piperidine](/img/structure/B3207671.png)